molecular formula C17H12F3N3O2S2 B2546592 Ethyl 3-thiophen-2-yl-5-[3-(trifluoromethyl)phenyl]sulfanyl-1,2,4-triazine-6-carboxylate CAS No. 338965-93-8

Ethyl 3-thiophen-2-yl-5-[3-(trifluoromethyl)phenyl]sulfanyl-1,2,4-triazine-6-carboxylate

Cat. No.: B2546592
CAS No.: 338965-93-8
M. Wt: 411.42
InChI Key: KKZCSKGKKCWGCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-thiophen-2-yl-5-[3-(trifluoromethyl)phenyl]sulfanyl-1,2,4-triazine-6-carboxylate is a useful research compound. Its molecular formula is C17H12F3N3O2S2 and its molecular weight is 411.42. The purity is usually 95%.
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Scientific Research Applications

Reaction Mechanisms and Synthesis

Ethyl 3-thiophen-2-yl-5-[3-(trifluoromethyl)phenyl]sulfanyl-1,2,4-triazine-6-carboxylate is involved in a variety of chemical reactions and synthesis processes, showcasing its versatility in organic synthesis. For instance, the reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea involves ANRORC rearrangement followed by N-formylation, demonstrating complex reaction pathways and the formation of novel compounds (Ledenyova et al., 2018). Similarly, the synthesis of novel 5-methyl-4-thiopyrimidine derivatives from ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate reveals its potential in generating structurally diverse molecules with varying substituents, further studied for their cytotoxic activities (Stolarczyk et al., 2018).

Biological Activities and Applications

The compound has also been explored for its biological activities, where derivatives synthesized from it have been screened for antimicrobial, antiurease, and antilipase activities. A study on the microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties, derived from ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates, showed that some compounds exhibited good to moderate antimicrobial activity against various microorganisms, indicating its potential in the development of new antimicrobial agents (Başoğlu et al., 2013).

Material Science and Chemistry

In material science, the chemical has contributed to the development of sulfur-containing triazine derivatives, which have been studied for their tribological properties and mechanisms. These derivatives significantly improved the antiwear and friction-reducing capacities of base fluids in tribological tests, demonstrating the compound's utility in engineering applications (Wu et al., 2017). Additionally, the coordination chemistry of dinucleating P2N2S ligands has been investigated, where reactions with palladium thiophenolate complexes were explored, providing insights into the complex's structural and catalytic properties (Siedle et al., 2007).

Properties

IUPAC Name

ethyl 3-thiophen-2-yl-5-[3-(trifluoromethyl)phenyl]sulfanyl-1,2,4-triazine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3N3O2S2/c1-2-25-16(24)13-15(21-14(23-22-13)12-7-4-8-26-12)27-11-6-3-5-10(9-11)17(18,19)20/h3-9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKZCSKGKKCWGCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(N=N1)C2=CC=CS2)SC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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